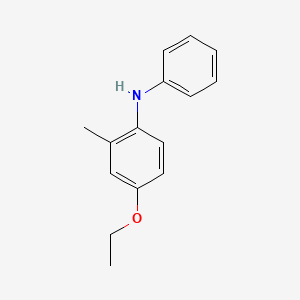

4-Ethoxy-N-phenyl-o-toluidine

Description

4-Ethoxy-N-phenyl-o-toluidine (IUPAC: 4-ethoxy-N-phenyl-2-methylaniline) is a substituted aromatic amine derivative. Its structure comprises an o-toluidine backbone (2-methylaniline) with an ethoxy group (-OCH₂CH₃) at the 4-position of the benzene ring and a phenyl group (-C₆H₅) attached to the nitrogen atom. The molecular formula is C₁₅H₁₇NO, with a molecular weight of 227.30 g/mol. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals, dyes, or polymer precursors. Its substituents influence electronic and steric properties, affecting reactivity and solubility compared to simpler toluidine derivatives.

Properties

CAS No. |

41570-56-3 |

|---|---|

Molecular Formula |

C15H17NO |

Molecular Weight |

227.3 g/mol |

IUPAC Name |

4-ethoxy-2-methyl-N-phenylaniline |

InChI |

InChI=1S/C15H17NO/c1-3-17-14-9-10-15(12(2)11-14)16-13-7-5-4-6-8-13/h4-11,16H,3H2,1-2H3 |

InChI Key |

YGLYYWZISFBCPU-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1)NC2=CC=CC=C2)C |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC2=CC=CC=C2)C |

Other CAS No. |

41570-56-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-N-phenyl-o-toluidine typically involves the reaction of 4-ethoxyaniline with o-toluidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) and a solvent such as ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The product is then purified through distillation or recrystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-N-phenyl-o-toluidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amines or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: NaOEt in ethanol under reflux.

Major Products Formed:

Oxidation: Quinones or nitroso derivatives.

Reduction: Amines or hydroxylamines.

Substitution: Compounds with different alkoxy or aryloxy groups.

Scientific Research Applications

4-Ethoxy-N-phenyl-o-toluidine has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-phenyl-o-toluidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate the function of receptors related to cell proliferation and apoptosis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

o-Toluidine (2-Aminotoluene)

Structure : C₆H₄(CH₃)(NH₂)₁,₂ (molecular weight: 107.15 g/mol ) .

Key Differences :

- Lacks the ethoxy and N-phenyl substituents present in 4-Ethoxy-N-phenyl-o-toluidine.

- Simpler structure results in lower molecular weight and reduced steric hindrance.

Properties : - Higher reactivity in electrophilic substitution due to the unsubstituted aromatic ring.

- Lower solubility in nonpolar solvents compared to its ethoxy-substituted analog. Applications: Primarily used as an intermediate in dye synthesis and pharmaceutical manufacturing .

3-Chloro-N-phenyl-phthalimide

Structure: C₁₄H₈ClNO₂ (molecular weight: 257.67 g/mol) . Key Differences:

- Contains a phthalimide core (cyclic imide) instead of an aniline backbone.

- Chlorine substituent at the 3-position versus ethoxy at the 4-position in the target compound.

Properties : - The electron-withdrawing chlorine and imide group reduce nucleophilicity compared to this compound.

- Higher thermal stability due to the rigid phthalimide structure. Applications: Critical monomer in polyimide synthesis for high-performance polymers .

N-(4-Ethyl-benzylidene)-p-toluidine

Structure : C₁₆H₁₇N (molecular weight: 223.31 g/mol ) .

Key Differences :

- Features a Schiff base (benzylidene) linkage instead of a direct N-phenyl group.

- Ethyl substituent at the para position versus ethoxy at the meta position.

Properties : - Ethyl group provides moderate electron-donating effects, less pronounced than ethoxy. Applications: Used in coordination chemistry and as a ligand in metal complexes .

Comparative Data Table

Research Findings and Trends

- Synthetic Utility : Unlike 3-chloro-N-phenyl-phthalimide, which is optimized for polymer synthesis , this compound may favor applications requiring tunable electronic properties (e.g., photoactive materials).

- Stability : Schiff base derivatives like N-(4-ethyl-benzylidene)-p-toluidine are prone to hydrolysis under acidic conditions , whereas this compound’s amine structure offers greater stability in neutral environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.